8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features both a pyrrolidine and a tetrahydroquinoline moiety
Mechanism of Action
Target of Action
It’s worth noting that pyrrole and pyrrolidine analogs, which are part of the compound’s structure, have been studied extensively for their diverse biological and medicinal importance . These compounds have been found to interact with a variety of targets, including enzymes like reverse transcriptase in the case of HIV-1 and cellular DNA polymerases protein kinases .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the exact targets involved.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . For instance, pyrrole and pyrrolidine analogs have been found to play a vital role in photosynthesis, oxygen carrier, as well storage, and redox cycling reactions .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrolidine with a suitable quinoline derivative under catalytic conditions. The reaction may require the use of a base and a solvent such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline moiety to a fully saturated quinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated quinoline compounds.
Scientific Research Applications
8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrolidine: A simpler analog that lacks the tetrahydroquinoline moiety.
1,2,3,4-Tetrahydroquinoline: A compound that lacks the pyrrolidine moiety.
Uniqueness
8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of both pyrrolidine and tetrahydroquinoline moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(2,5-dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11-8-9-12(2)17(11)14-7-3-5-13-6-4-10-16-15(13)14/h3,5,7,11-12,16H,4,6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQETGVRAXPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2=CC=CC3=C2NCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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